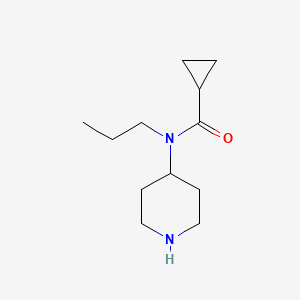
N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide typically involves multi-component reactions. One common method includes the reaction of piperidine derivatives with cyclopropanecarboxylic acid derivatives under specific conditions. The reaction is often catalyzed by dual-functional ionic liquids, which provide a green and efficient approach . The reaction conditions usually involve refluxing in ethanol, leading to high yields and selectivity .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs hydrogenation, cyclization, and cycloaddition reactions. These methods are optimized for large-scale production, ensuring cost-effectiveness and high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Piperidin-4-YL)benzamide: Another piperidine derivative with similar biological activities.
1,4-Disubstituted Piperidines: These compounds also exhibit significant biological activities and are used in various therapeutic applications
Uniqueness
N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide is unique due to its specific structural features, which confer distinct biological activities. Its cyclopropane moiety, in particular, contributes to its stability and reactivity, making it a valuable compound in scientific research and industrial applications .
Activité Biologique
N-(Piperidin-4-YL)-N-propylcyclopropanecarboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its versatility in medicinal chemistry. The cyclopropane moiety enhances the compound's structural rigidity, potentially influencing its interaction with biological targets.
Research indicates that compounds with similar structures often target various receptors and enzymes. For instance, derivatives of piperidine have shown activity as inhibitors of adenylyl cyclase and other enzymes involved in cellular signaling pathways.
Key Mechanisms Identified:
- Inhibition of Pro-inflammatory Cytokines : Some piperidine derivatives have been shown to inhibit the release of IL-1β and IL-18, which are critical in inflammatory responses .
- Modulation of Chemokine Receptors : Studies involving related compounds suggest that they can act as antagonists at chemokine receptors like CXCR4, affecting cellular migration and immune responses .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Table 1: Biological Activity Assays
| Assay Type | Result | Reference |
|---|---|---|
| IL-1β Release Inhibition | 19.4% inhibition at 10 µM | |
| CXCR4 Binding Affinity | Competitive antagonism | |
| Adenylyl Cyclase Inhibition | Competitive mechanism observed |
Case Studies and Research Findings
- Inflammatory Response Modulation : A study demonstrated that a related compound inhibited pyroptosis in human macrophages, highlighting the potential of piperidine-based compounds in managing inflammatory diseases .
- Giardia lamblia Inhibition : A derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide showed promising results as an inhibitor for adenylyl cyclase in Giardia lamblia, indicating potential applications in treating parasitic infections .
- Neuroprotective Effects : Research has indicated that certain piperidine derivatives can enhance neuroprotective effects in models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE), suggesting a dual-action mechanism that could improve cognitive function .
Propriétés
Formule moléculaire |
C12H22N2O |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
N-piperidin-4-yl-N-propylcyclopropanecarboxamide |
InChI |
InChI=1S/C12H22N2O/c1-2-9-14(12(15)10-3-4-10)11-5-7-13-8-6-11/h10-11,13H,2-9H2,1H3 |
Clé InChI |
ISZGMSTUQRTQNQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1CCNCC1)C(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















